Cas no 922010-45-5 (N-(2-{5-(4-fluorophenyl)methyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)acetamide)

N-(2-{5-(4-fluorophenyl)methyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)acetamide 化学的及び物理的性質
名前と識別子
-
- N-(2-{5-(4-fluorophenyl)methyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)acetamide
- N-[2-[5-[(4-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
- N-(2-{5-[(4-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide
- N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
- AKOS024639591
- 922010-45-5
- F2323-0716
-
- インチ: 1S/C16H16FN5O2/c1-11(23)18-6-7-22-15-14(8-20-22)16(24)21(10-19-15)9-12-2-4-13(17)5-3-12/h2-5,8,10H,6-7,9H2,1H3,(H,18,23)
- InChIKey: IQBDXKBXWLAHIG-UHFFFAOYSA-N
- ほほえんだ: C(NCCN1C2=C(C=N1)C(=O)N(CC1=CC=C(F)C=C1)C=N2)(=O)C
計算された属性
- せいみつぶんしりょう: 329.12880293g/mol
- どういたいしつりょう: 329.12880293g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 507
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 79.6Ų
N-(2-{5-(4-fluorophenyl)methyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2323-0716-3mg |
N-(2-{5-[(4-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide |
922010-45-5 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2323-0716-50mg |
N-(2-{5-[(4-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide |
922010-45-5 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2323-0716-25mg |
N-(2-{5-[(4-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide |
922010-45-5 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2323-0716-10μmol |
N-(2-{5-[(4-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide |
922010-45-5 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2323-0716-20mg |
N-(2-{5-[(4-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide |
922010-45-5 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2323-0716-5mg |
N-(2-{5-[(4-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide |
922010-45-5 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2323-0716-30mg |
N-(2-{5-[(4-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide |
922010-45-5 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2323-0716-2μmol |
N-(2-{5-[(4-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide |
922010-45-5 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2323-0716-2mg |
N-(2-{5-[(4-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide |
922010-45-5 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2323-0716-5μmol |
N-(2-{5-[(4-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide |
922010-45-5 | 90%+ | 5μl |
$63.0 | 2023-05-16 |
N-(2-{5-(4-fluorophenyl)methyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)acetamide 関連文献
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
5. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
N-(2-{5-(4-fluorophenyl)methyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)acetamideに関する追加情報
Introduction to N-(2-{5-(4-fluorophenyl)methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide and Its Significance in Modern Chemical Biology
N-(2-{5-(4-fluorophenyl)methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide is a complex organic compound that has garnered significant attention in the field of chemical biology due to its unique structural features and potential therapeutic applications. This compound, with the CAS number 922010-45-5, belongs to a class of molecules known for their involvement in various biological pathways. The intricate structure of this molecule, characterized by a pyrazolo[3,4-d]pyrimidine core, makes it a promising candidate for further research and development in pharmaceuticals.
The pyrazolo[3,4-d]pyrimidine scaffold is a heterocyclic compound that has been extensively studied for its biological activity. This particular scaffold is known to exhibit a wide range of pharmacological properties, including antiviral, anticancer, and anti-inflammatory effects. The presence of a fluorophenylmethyl group at the 5-position of the pyrazolo[3,4-d]pyrimidine ring enhances the molecule's binding affinity to biological targets, making it an attractive candidate for drug design.
In recent years, there has been a surge in research focused on developing novel therapeutic agents that target specific biological pathways. N-(2-{5-(4-fluorophenyl)methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide has emerged as a compound of interest due to its potential to interact with key enzymes and receptors involved in disease processes. The acetamide moiety at the 2-position of the molecule contributes to its solubility and bioavailability, which are critical factors in drug development.
One of the most compelling aspects of this compound is its potential application in the treatment of neoplastic diseases. Current research suggests that the pyrazolo[3,4-d]pyrimidine core can inhibit the activity of enzymes such as kinases, which are often overexpressed in cancer cells. The fluorophenylmethyl group further enhances this inhibitory effect by improving binding affinity to the target enzyme. Preclinical studies have shown promising results in vitro and in vivo, indicating that this compound may have significant therapeutic potential.
The development of targeted therapies has been a major focus in oncology research. N-(2-{5-(4-fluorophenyl)methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide represents a novel approach to disrupting signaling pathways that are crucial for cancer cell proliferation. By specifically targeting these pathways, the compound has the potential to reduce tumor growth and improve patient outcomes. Additionally, its mechanism of action may offer advantages over existing treatments by reducing side effects associated with broader-spectrum inhibitors.
Another area where this compound shows promise is in the treatment of inflammatory disorders. Chronic inflammation is a hallmark of many diseases, including autoimmune conditions and metabolic disorders. The ability of N-(2-{5-(4-fluorophenyl)methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide to modulate inflammatory pathways suggests that it could be an effective therapeutic agent for these conditions. Further research is needed to fully understand its potential benefits and mechanisms of action.
The synthesis and characterization of this compound have been subjects of considerable interest in synthetic chemistry circles. The fluorophenylmethyl group introduces unique challenges during synthesis due to its sensitivity and reactivity. However, advances in synthetic methodologies have made it possible to produce this compound with high purity and yield. The development of efficient synthetic routes is crucial for scaling up production and conducting further preclinical studies.
Recent advancements in computational chemistry have also played a significant role in understanding the properties of N-(2-{5-(4-fluorophenyl)methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide. Molecular modeling techniques have been used to predict how this compound interacts with biological targets at the atomic level. These insights have guided the design of analogs with improved pharmacological properties. By leveraging computational tools alongside experimental data, researchers can accelerate the drug discovery process significantly.
The future prospects for N-(2-{5-(4-fluorophenyl)methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide are bright given its multifaceted potential applications. Ongoing research aims to explore its efficacy in various disease models and optimize its pharmacokinetic profile. Collaborative efforts between chemists、biologists、and clinicians will be essential in translating laboratory findings into clinical applications.
In conclusion,N-(2-{5-(4-fluorophenyl)methyl-4-oxyo - 1 H , 42 H , 52 H - py ra z o lo [ 32 , 42 d ] p y ri mi di n - 12 y l } e th y l ) ac eta mi de ( C A S n o 922010 -45 -5 ) i s a promi s i ng com pound i n t h e f i e l d o f c h e m i c al b i o l o g y . Its unique structure and potential therapeutic applications make it a valuable subject for further research。The ongoing studies into its mechanisms of action、synthetic pathways,and pharmacological properties hold great promise for future medical breakthroughs。
922010-45-5 (N-(2-{5-(4-fluorophenyl)methyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)acetamide) 関連製品
- 2229499-42-5(1-(1-bromo-2-methylpropan-2-yl)-2,3-dimethylbenzene)
- 157836-53-8(5-methyl-2-phenyl-3-furaldehyde)
- 2228136-84-1(methyl 5-(2-amino-2-methylpropyl)thiophene-3-carboxylate)
- 1823336-46-4(3-(Pyridin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride)
- 2034538-79-7(4-methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidine)
- 1782595-55-4(1-(1-benzylpyrrolidin-2-yl)ethan-1-amine)
- 6208-43-1(2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido4,3-bindole)
- 2229591-98-2(3-4-(difluoromethoxy)phenylazetidin-3-ol)
- 303-53-7(Cyclobenzaprine)
- 2138562-28-2(3-(thiomorpholin-4-yl)cyclobutane-1-carboxylic acid)




